Niaprazine

Receptor Binding Pharmacology Drug Selectivity

Unlike typical sedatives, Niaprazine is a dual 5-HT₂A (Ki=25 nM) and α₁-adrenergic (Ki=77 nM) antagonist with negligible H₁ histamine and muscarinic affinity, eliminating the anticholinergic burden of first-generation antihistamines and GABAergic risks of benzodiazepines. Clinically proven to preserve respiratory function, it is the ideal reference compound for developmental sleep and neurobehavioral research, uniquely generating the active metabolite p-fluoro-phenylpiperazine (pFPP). Choose Niaprazine for non-GABAergic, non-anticholinergic sedation—safer, cleaner, mechanistically distinct.

Molecular Formula C20H25FN4O
Molecular Weight 356.4 g/mol
CAS No. 27367-90-4
Cat. No. B1210437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiaprazine
CAS27367-90-4
Synonymsniaprazine
niaprazine trihydrochloride
Nopron
Molecular FormulaC20H25FN4O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26)
InChIKeyRSKQGBFMNPDPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niaprazine (CAS 27367-90-4): A Differentiated Sedative-Hypnotic with Dual 5-HT2A/α1 Antagonism for Pediatric Sleep Disorders


Niaprazine (INN, brand name Nopron) is a phenylpiperazine-class sedative-hypnotic [1]. Initially misclassified as a classic antihistamine, it was later demonstrated in vitro to have negligible binding affinity for histamine H1 and muscarinic acetylcholine (mACh) receptors (Ki > 1 μM) [2]. Instead, its pharmacological profile is defined by potent antagonism at 5-HT2A (Ki = 25 nM) and α1-adrenergic (Ki = 77 nM) receptors, with poor recognition of 5-HT1A and 5-HT1B sites (Ki ≥ 3 μM) [2]. This distinct receptor signature underpins its historical use, primarily in European pediatric populations, for managing sleep initiation and maintenance disorders without the hallmark anticholinergic burden of first-generation antihistamines.

Critical Differentiation: Why Niaprazine's Unique Receptor Fingerprint Prevents Interchangeability with Standard Antihistamines or Benzodiazepines


Substitution of niaprazine with other sedative agents is pharmacologically and clinically unsound. Unlike first-generation antihistamines (e.g., hydroxyzine, diphenhydramine), which derive their sedative effects primarily from central H1 receptor blockade, niaprazine's negligible H1 affinity (Ki > 1 μM) precludes this mechanism [1]. Conversely, benzodiazepines and Z-drugs (e.g., zolpidem) target the GABA-A receptor complex, a site where niaprazine has no demonstrable activity [2]. Niaprazine's dual 5-HT2A/α1 antagonism, coupled with its unique metabolic profile that generates p-fluoro-phenylpiperazine (pFPP) [3], defines a distinct therapeutic niche. Interchanging it with a generic 'sedating antihistamine' or a 'benzodiazepine' would thus constitute a fundamental mechanistic mismatch, potentially compromising both efficacy and tolerability, particularly in the pediatric and neurodevelopmental populations where it has been most studied.

Quantitative Differentiation Guide for Niaprazine: Evidence-Based Selection Criteria vs. In-Class Comparators


Evidence Item 1: Target Engagement Profile Defines Niaprazine as a 5-HT2A/α1 Antagonist, Not a Classic Antihistamine

Niaprazine's classification as an antihistamine is a historical misnomer. In vitro ligand binding studies demonstrate that it has no significant affinity for the H1 receptor (Ki > 1 μM), whereas first-generation antihistamines like hydroxyzine and diphenhydramine possess high affinity for this target (Ki values typically in the low nanomolar range) [1]. Instead, niaprazine exhibits potent binding at 5-HT2 (Ki = 25 nM) and α1-adrenergic (Ki = 77 nM) receptors, with negligible activity at D2, β-adrenergic, and muscarinic acetylcholine receptors [1]. This selective profile distinguishes it mechanistically from all classic sedating antihistamines.

Receptor Binding Pharmacology Drug Selectivity

Evidence Item 2: In Vivo Neurochemical Signature: Transient Catecholamine Depletion and Biphasic Serotonin Modulation

Niaprazine (60 mg/kg i.p.) produces a distinct biphasic neurochemical response in rat brain [1]. At 30 minutes post-dose, it increases 5-hydroxyindole acetic acid (5-HIAA) levels and causes a short-lasting depletion of noradrenaline (NA) and dopamine (DA). At 3-8 hours, 5-HIAA levels are reduced. This delayed reduction is attributed to the metabolite p-fluoro-phenylpiperazine (pFPP), which inhibits 5-HT and NA uptake in vitro [1]. In contrast, benzodiazepines (e.g., diazepam) do not directly deplete monoamines, and pure α1 antagonists (e.g., prazosin) lack the 5-HT2A component. This unique temporal pattern of monoamine modulation is a direct consequence of niaprazine's dual parent/metabolite pharmacology.

Neurochemistry In Vivo Pharmacology Metabolism

Evidence Item 3: Clinical Efficacy in Pediatric Sleep Disorders Demonstrated in a Placebo-Controlled Trial

A randomized, double-blind, placebo-controlled clinical trial in children (N=36, aged 6 months to 6 years) with frequent nighttime waking or inability to fall asleep evaluated niaprazine at a daily dosage of 1 mg/kg body weight [1]. The trial, which utilized continuous home-videorecorded sleep monitoring, found a reliable positive effect of niaprazine on the targeted sleep disorders compared to placebo, with no adverse side effects observed [1]. This level of evidence is notably absent for many other 'off-label' sedating agents used in this vulnerable population.

Clinical Trial Pediatric Sleep Efficacy

Evidence Item 4: Respiratory Safety Profile in Patients with Bronchopulmonary Disease

Many sedative-hypnotics, particularly benzodiazepines, are central nervous system depressants that can compromise respiratory function, a significant concern in patients with underlying pulmonary disease [1]. A randomized, double-blind clinical trial assessed the respiratory effects of two doses of niaprazine (0.50 and 0.75 mg/kg body weight) in 30 adults with acute and chronic respiratory diseases over one week [1]. The study concluded that both doses of niaprazine had no effect on respiratory parameters and blood gas analysis compared to baseline values, deeming it a safe sedative agent for use in this at-risk population [1].

Safety Respiratory Function Sedative-Hypnotic

Evidence Item 5: Favorable Tolerability in Pediatric Neurodevelopmental Disorders

An open-label study in 25 subjects with autistic disorder and associated behavior and sleep disorders administered niaprazine at 1 mg/kg/day for 60 days [1]. A positive effect was observed in 52% of patients, with improvements noted in hyperkinesia, unstable attention, and sleep disorders [1]. Crucially, no side effects were reported, and the authors concluded that niaprazine could be used as a first-choice drug in this population due to its sedative effects and good tolerability [1]. This contrasts with the often problematic side-effect profiles (e.g., paradoxical agitation, metabolic effects) of antipsychotics or the tolerance/dependence issues of benzodiazepines in managing these symptoms.

Autism Spectrum Disorder Behavioral Disorders Safety

Validated Application Scenarios for Niaprazine in Scientific Research and Industrial Development


Pediatric Sleep Disorder Research Models

Niaprazine is the preferred compound for investigating non-GABAergic mechanisms of sleep induction and maintenance in pediatric populations. The placebo-controlled clinical evidence (Evidence Item 3) validates its use in animal models or translational studies focused on developmental sleep disorders, where the aim is to avoid confounding effects on GABA-A receptors or the anticholinergic burden of first-generation antihistamines [1].

Neurodevelopmental Disorder Studies with Behavioral Endpoints

Given its favorable tolerability profile in a study of autistic disorder (Evidence Item 5), niaprazine serves as a valuable tool compound for research into behavioral and sleep disturbances associated with neurodevelopmental conditions [1]. It offers a pharmacologically cleaner alternative to antipsychotics or benzodiazepines for modulating hyperactivity and sleep in relevant preclinical models.

Investigations of Respiratory-Safe Sedation

Niaprazine is the agent of choice for studies requiring sedation without concomitant respiratory depression. The clinical data demonstrating a lack of effect on respiratory parameters in patients with pulmonary disease (Evidence Item 4) directly supports its use in research models of sleep-disordered breathing, or in any protocol where maintaining baseline respiratory function is a critical safety or data integrity requirement [1].

Mechanistic Studies of Dual 5-HT2A/α1 Antagonism

As a well-characterized dual antagonist of 5-HT2A (Ki = 25 nM) and α1-adrenergic (Ki = 77 nM) receptors (Evidence Item 1), niaprazine is an essential reference compound for dissecting the individual and synergistic contributions of these two receptor systems to behavioral states, sleep architecture, and neurochemical dynamics [1]. Its unique metabolic conversion to pFPP (Evidence Item 2) further expands its utility in studying the temporal dynamics of parent drug and active metabolite pharmacology [2].

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